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molecular formula C11H13N3O B8438140 5,6-Dihydro-4-(2-phenylhydrazino)-2(1H)-pyridinone

5,6-Dihydro-4-(2-phenylhydrazino)-2(1H)-pyridinone

Cat. No. B8438140
M. Wt: 203.24 g/mol
InChI Key: LTTUVGWBUMMAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05196534

Procedure details

Phenylhydrazine (17.4 ml) was added over 15 min to a stirred suspension of 2,4-piperidinedione (20 g) in ethanol (200 ml) at ca. 20°. The resulting suspension was diluted with ethanol (80 ml) and water (300 ml) and the solid was filtered off to give the title compound (23.31 g), m.p. 165°-168°.
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH:9]1[CH2:14][CH2:13][C:12](=O)[CH2:11][C:10]1=[O:16]>C(O)C.O>[C:1]1([NH:7][NH:8][C:12]2[CH2:13][CH2:14][NH:9][C:10](=[O:16])[CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
17.4 mL
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
20 g
Type
reactant
Smiles
N1C(CC(CC1)=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid was filtered off

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NNC1=CC(NCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23.31 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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